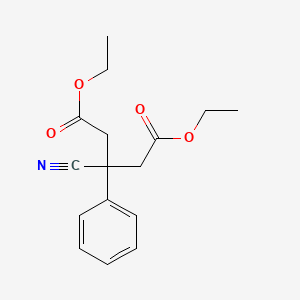

Diethyl 3-cyano-3-phenylpentanedioate

Description

Diethyl 3-cyano-2-methylpentanedioate (CAS 6975-96-8) is a synthetic ester derivative of pentanedioic acid with a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.25698 g/mol . Its structure features a cyano (-CN) group at the 3-position and a methyl (-CH₃) substituent at the 2-position of the pentanedioate backbone, with ethyl ester groups at both termini. This compound is characterized by its high complexity (calculated complexity score: 335) and moderate hydrophobicity (XlogP: 1.6), making it suitable for applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C16H19NO4 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

diethyl 3-cyano-3-phenylpentanedioate |

InChI |

InChI=1S/C16H19NO4/c1-3-20-14(18)10-16(12-17,11-15(19)21-4-2)13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

VFIQYNCJSDGNGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Diethyl 3-Cyano-2-methylpentanedioate and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Ester Groups | Key Applications/Properties |

|---|---|---|---|---|---|---|

| Diethyl 3-cyano-2-methylpentanedioate | 6975-96-8 | C₁₁H₁₇NO₄ | 227.25698 | 3-cyano, 2-methyl | Diethyl | Organic synthesis intermediates |

| Dimethyl 3-hydroxypentanedioate | 7250-55-7 | C₇H₁₂O₅ | 176.17 (calculated) | 3-hydroxy | Dimethyl | Pharmaceuticals, agrochemicals |

| Dimethyl 3-(cyanomethylidene)pentanedioate | 142509-31-7 | C₉H₁₁NO₄ | 197.19 (calculated) | 3-cyanomethylidene (conjugated) | Dimethyl | Reactive intermediates |

| Diethyl succinate | 123-25-1 | C₈H₁₄O₄ | 174.19 | None (butanedioate backbone) | Diethyl | Flavoring agent (FEMA 2377) |

Ester Group Influence on Physical Properties

- Diethyl vs. Dimethyl Esters: Diethyl esters (e.g., C₁₁H₁₇NO₄, C₈H₁₄O₄) generally exhibit higher molecular weights and lower solubility in water compared to dimethyl analogs (e.g., C₇H₁₂O₅, C₉H₁₁NO₄). Dimethyl esters may volatilize more readily due to smaller alkyl chains.

- Storage Stability: Diethyl succinate requires storage in sealed containers away from light and heat to prevent degradation , while reactive compounds like dimethyl 3-(cyanomethylidene)pentanedioate may need inert atmospheres to avoid unwanted polymerization .

Performance in Industrial Contexts

- Pharmaceuticals: Dimethyl 3-hydroxypentanedioate’s hydroxyl group supports drug solubility and bioavailability, whereas diethyl 3-cyano-2-methylpentanedioate’s cyano group could aid in synthesizing nitrile-containing APIs .

- Agrochemicals: The methyl and cyano substituents in diethyl 3-cyano-2-methylpentanedioate may enhance pesticidal activity by interacting with biological targets, similar to cyanoacrylate-based insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.